molecular formula C18H32IN B14520328 4-Dodecyl-1-methylpyridin-1-ium iodide CAS No. 62541-13-3

4-Dodecyl-1-methylpyridin-1-ium iodide

Cat. No.: B14520328
CAS No.: 62541-13-3
M. Wt: 389.4 g/mol
InChI Key: XUTJLPAPTPFYIM-UHFFFAOYSA-M
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Description

4-Dodecyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt featuring a pyridinium core substituted with a methyl group and a dodecyl (C12) alkyl chain. The cationic pyridinium center is paired with an iodide counterion.

Properties

CAS No.

62541-13-3

Molecular Formula

C18H32IN

Molecular Weight

389.4 g/mol

IUPAC Name

4-dodecyl-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C18H32N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-13H2,1-2H3;1H/q+1;/p-1

InChI Key

XUTJLPAPTPFYIM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

Preparation Methods

4-Dodecyl-1-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-dodecylpyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-Dodecyl-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions:

Scientific Research Applications

4-Dodecyl-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It has been studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of detergents and emulsifiers

Mechanism of Action

The mechanism of action of 4-Dodecyl-1-methylpyridin-1-ium iodide primarily involves its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form complexes with metal ions can be exploited in catalysis and material science .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
  • Structure : Two pyridinium groups linked via a conjugated bithiophene-ethynyl spacer.
  • Key Differences : Extended π-conjugation enhances electronic properties, making it suitable for optoelectronic applications (e.g., organic semiconductors). The dodecyl analog lacks this conjugation, prioritizing hydrophobicity over charge transport .
4-(4-(Dimethylamino)styryl)-1-methylpyridinium Iodide
  • Structure: Styryl group with dimethylamino substituent attached to the pyridinium core.
  • Key Differences : The styryl group enables strong fluorescence (λabs = 450–505 nm, λem = 605 nm) and applications in biological imaging (e.g., mitochondrial tracking). The dodecyl analog’s lack of a conjugated system limits optical activity but enhances surfactant behavior .
4-Amino-1-methylpyridin-1-ium Iodide
  • Structure: Amino substituent at the 4-position of the pyridinium ring.
  • Key Differences: The amino group participates in hydrogen bonding, influencing crystal packing and solubility in polar solvents. The dodecyl chain, in contrast, reduces water solubility and increases lipid affinity .
4-tert-Butyl-1-methylpyridinium Iodide
  • Structure : Bulky tert-butyl group at the 4-position.
  • This may lower melting points and alter solubility profiles .

Physical and Chemical Properties

Compound Key Substituent Melting Point (°C) Solubility Applications
4-Dodecyl-1-methylpyridinium iodide Dodecyl (C12) Not reported Likely soluble in non-polar solvents Surfactants, lipid bilayers
4-(4-Dimethylamino)styryl derivative Styryl-Dimethylamino 256–263 DMSO, MeOH, CHCl3 Fluorescent probes, NLO materials
4-Amino-1-methylpyridinium iodide Amino Not reported Polar solvents (MeOH, H2O) Synthetic intermediates
4-tert-Butyl-1-methylpyridinium iodide tert-Butyl Not reported Moderate polarity solvents Crystallography studies

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